molecular formula C8H12O2 B2882078 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid CAS No. 1560282-93-0

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid

Cat. No.: B2882078
CAS No.: 1560282-93-0
M. Wt: 140.182
InChI Key: AIEKCBPJFJEROH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid is a versatile small molecule with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Rh₂(S-PTAD)₄-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and optical purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and halides can be used under basic conditions.

Major Products

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound within the active site.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane-1-carboxylic acid
  • 3-Methylcyclopropane-1-carboxylic acid
  • Cyclopropylacetic acid

Uniqueness

2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid is unique due to its dual cyclopropane rings, which provide distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities .

Properties

IUPAC Name

2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-6(5-2-3-5)7(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEKCBPJFJEROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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